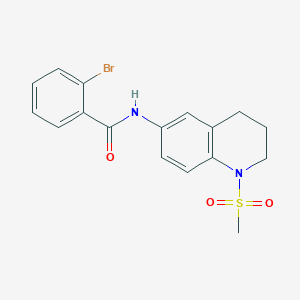

![molecular formula C29H32N4O3 B2870881 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide CAS No. 2034585-09-4](/img/structure/B2870881.png)

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

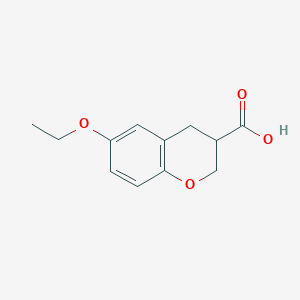

The compound “2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide” is a complex organic molecule . It is related to a series of nonpeptide CCK 2 receptor antagonists .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves the use of 2,7-dioxo-2,3,4,5,6,7-hexahydro-1H-benzo[h][1,4]diazonine as a chemical template . This uncommon ring system was obtained in a highly substituted form and in high yield by ozonolysis of the enamine bond of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple ring systems and functional groups . Unfortunately, detailed structural analysis is not available from the current search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

This compound exhibits a complex structure with fused heterocycles and diverse functional groups. Let’s explore its synthesis methods, physical properties, and reactivity.

Synthesis: Several synthetic approaches have been reported for this compound. Notably, a three-component, one-pot synthesis of 2H-benzopyran derivatives has been described . In this method, strong basic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promotes the reaction of salicylic aldehydes, sodium arylsulfinates, and 3-bromoallyl-arylsulfones. The sequence involves S-nucleophilic substitution, tandem Knoevenagel condensation, and intramolecular oxa-Michael addition reactions, resulting in a series of 2,3-disubstituted-2H-benzopyran derivatives. These products exhibit high efficiency, mild reaction conditions, and environmental friendliness.

Chemical Properties: The compound’s chemical structure includes a piperazine ring, an isopropylphenyl group, and a 1,3-dioxo-benzo[de]isoquinoline moiety. Its molecular formula is C28H27N3O4, and it has a molecular weight of approximately 461.54 g/mol. Detailed spectroscopic characterization (1H NMR, 13C NMR, and HRMS) confirms its identity.

Conclusion

LI Min, YANG Xiao-die, ZHOU Jie, OU Xiang-zhu, YUAN Ming-wei, YUAN Ming-long, JIANG Lin. “Three-component, one-pot synthesis of 2H-benzopyran derivatives.” Journal of Yunnan University: Natural Sciences Edition, 2023, 45(3): 709-715. DOI: 10.7540/j.ynu.20220231. Link

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O3/c1-20(2)22-9-3-4-12-25(22)30-26(34)19-32-15-13-31(14-16-32)17-18-33-28(35)23-10-5-7-21-8-6-11-24(27(21)23)29(33)36/h3-12,20H,13-19H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJMOAXWJUIFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Iodo-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2870798.png)

![N-[(4-fluorophenyl)methyl]-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2870804.png)

![2-((4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2870806.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2870811.png)

![N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide](/img/structure/B2870814.png)

![4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2870815.png)

![5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2870818.png)